molecular formula C14H15FN4O2 B2596006 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea CAS No. 1797551-11-1

1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Cat. No. B2596006
CAS RN: 1797551-11-1
M. Wt: 290.298
InChI Key: YLYPTGRYQVUELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea consists of a fluorophenyl group, a tetrahydrofuran group, and a pyrazolyl urea group.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea are not available, research on tetrahydrofuran cyclic urea derivatives has shown that they can exhibit potent antagonistic activity .

Scientific Research Applications

Hydrogel Formation and Physical Property Tuning

1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea has been studied in the context of hydrogel formation. Specifically, Lloyd and Steed (2011) explored the anion tuning of the rheology and morphology of low molecular weight salt hydrogelators, including derivatives of 1H-pyrazol-4-yl urea. They demonstrated that these gels' physical properties could be modulated by the identity of the anion, affecting both morphology and rheology (Lloyd & Steed, 2011).

Fluorogenic Labeling Reagent for Sugars

The compound has also been explored in the domain of carbohydrate analysis. Cai et al. (2014) reported using a related compound, 1,3-di(2-pyridyl)-1,3-propanedione (DPPD), as a fluorogenic labeling reagent for sugars. This approach allows for sensitive HPLC-based detection of monosaccharides, demonstrating the compound's utility in complex biological matrices (Cai et al., 2014).

Photoinduced Electron-Transfer Thermodynamics

The photoinduced electron-transfer thermodynamics of 1H-pyrazoline derivatives, including those related to 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, have been investigated by Fahrni et al. (2003). They explored how aryl substituents in pyrazoline derivatives affect their photophysical properties, providing insights relevant for biological applications (Fahrni et al., 2003).

Antipsoriatic Potential

Li et al. (2016) studied derivatives of pyrazolo[3,4-d]pyrimidine, which are structurally related to the compound of interest, as potent FLT3 inhibitors with potential applications in treating psoriasis. Their research demonstrated significant antipsoriatic effects in animal models, indicating potential therapeutic applications (Li et al., 2016).

Fluorogenic Urea for Anion Sensing

The interaction of fluoride with fluorogenic ureas, including 1-(2-fluorophenyl) derivatives, offers a unique 'ON1-OFF-ON2' response, making them useful for anion sensing applications. Amendola et al. (2013) detailed how these interactions can lead to significant variations in emission properties, opening up avenues for chemical sensing (Amendola et al., 2013).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)18-14(20)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPTGRYQVUELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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